molecular formula C8H9N3 B8797162 1,6-Dimethyl-1H-benzo[d][1,2,3]triazole

1,6-Dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B8797162
M. Wt: 147.18 g/mol
InChI Key: SAHZISVGIIHVGN-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a fused benzene and triazole ring system with methyl substituents at positions 1 and 4. The triazole core is a versatile pharmacophore widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding, π–π stacking, and dipole interactions with biological targets . Triazole derivatives are known for their metabolic stability and pharmacokinetic advantages, making them critical in drug discovery .

The synthesis of such derivatives often employs click chemistry, particularly copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which enables regioselective and efficient assembly of triazole frameworks . The methyl substituents in this compound likely enhance lipophilicity and steric bulk, influencing its interaction with biomolecules and metabolic pathways .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,6-dimethylbenzotriazole

InChI

InChI=1S/C8H9N3/c1-6-3-4-7-8(5-6)11(2)10-9-7/h3-5H,1-2H3

InChI Key

SAHZISVGIIHVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=NN2C

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

1,6-Dimethyl-1H-benzo[d][1,2,3]triazole can be synthesized through various methods, often involving the cyclization of appropriate precursors. The compound has been shown to exhibit significant stability and reactivity due to its unique structural features. For instance, studies have demonstrated the successful synthesis of this compound via a one-pot procedure that yields high purity and acceptable yields .

The biological significance of this compound is notable, particularly in the following areas:

Anticancer Activity

Research indicates that compounds containing the 1H-benzo[d][1,2,3]triazole scaffold exhibit potent anticancer properties. For example, derivatives of this compound have been tested against various cancer cell lines with promising results. One study reported an IC50 value ranging from 1.02 to 74.28 μM across six different cancer cell lines . The ability to inhibit cell growth suggests potential for development as chemotherapeutic agents.

Antiviral Properties

The antiviral activity of triazole derivatives has also been explored. Compounds similar to this compound have shown efficacy against viral infections in vitro. The mechanism often involves interference with viral replication processes .

Antimicrobial Effects

The antimicrobial properties of this compound have been investigated extensively. Triazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This makes them valuable candidates for the development of new antimicrobial agents .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Anticancer Agents : As mentioned earlier, its derivatives are being researched for their potential use in cancer therapy.
  • Antiviral Drugs : The compound's ability to inhibit viral replication positions it as a candidate for antiviral drug development.
  • Antimicrobial Treatments : Its effectiveness against various microorganisms supports its potential as a broad-spectrum antimicrobial agent.

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Li et al., 2015Synthesis and Biological ActivityDeveloped organocatalytic methods for synthesizing triazoles; demonstrated anticancer activity in vitro .
Zhou et al., 2016Antiviral ActivityInvestigated triazole derivatives against viral targets; showed significant inhibition of viral replication .
Gholampour et al., 2020Antimicrobial PropertiesSynthesized new triazole hybrids; exhibited potent activity against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 1,6-Dimethyl-1H-benzo[d][1,2,3]triazole and Analogues
Compound Name Substituents Molecular Weight Key Properties/Bioactivity Lipophilicity (LogP) References
This compound 1-CH₃, 6-CH₃ ~147.16* Enhanced metabolic stability Estimated ↑
5,6-Dibromo-1H-benzo[d][1,2,3]triazole 5-Br, 6-Br 276.92 Potential halogen bonding; bulkier Higher (Br effect)
Rufinamide (Market Drug) 1-(2,6-difluorobenzyl) 238.18 Antiepileptic; sodium channel modulator Moderate
Dipyridothiazine-triazole hybrids Triazole linked to thiazine ~300–400 Anticancer activity (in vitro) Variable

*Estimated based on parent compound (C₆H₅N₃: 119.12) + 2×CH₃ (30.04).

Key Insights :

However, methyl groups may reduce hydrogen-bonding capacity compared to polar substituents (e.g., -OH or -NH₂), possibly affecting target affinity . Bromo Substituents: 5,6-Dibromo derivatives (e.g., CAS 716320-92-2) exhibit higher molecular weight and steric bulk, which may enhance halogen bonding but reduce solubility .

Biological Activity: Anticancer Potential: Dipyridothiazine-triazole hybrids demonstrate anticancer activity, suggesting that triazole-linked heterocycles are promising scaffolds. The dimethyl variant’s activity remains unexplored but could be hypothesized based on structural similarity . Enzyme Inhibition: Triazoles like Rufinamide target ion channels, while others (e.g., Carboxyamidotriazole) inhibit carbonic anhydrase-II, highlighting the scaffold’s versatility .

Synthetic Accessibility :

  • CuAAC click chemistry is a robust method for triazole synthesis , but introducing methyl groups at specific positions may require tailored azide/alkyne precursors or post-functionalization .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Methyl groups in this compound likely increase LogP compared to unsubstituted triazoles, aligning with trends observed in dipyridothiazine-triazole hybrids . Brominated analogues, while more lipophilic, face solubility challenges .

Preparation Methods

N1-Alkylation via Visible-Light-Promoted Radical Processes

A metal-free, visible-light-driven method enables selective N1-methylation of benzotriazoles. Using p-benzoquinone (PBQ) as a catalyst and α-diazoacetates as methyl sources, this approach achieves high regioselectivity under mild conditions.

Reaction Scheme :
Benzotriazole+CH3C2N2PBQ, lightN1-Methylbenzotriazole\text{Benzotriazole} + \text{CH}_3\text{C}_2\text{N}_2 \xrightarrow{\text{PBQ, light}} \text{N1-Methylbenzotriazole}

Key Data :

SubstrateCatalystConditionsYield (%)Selectivity
1H-benzo[d]triazolePBQRT, 12–24 h, DCE75–85N1-selective

Mechanistic Insight :
Radical intermediates generated from diazo compounds facilitate C–H bond functionalization. PBQ acts as a photosensitizer, enabling electron transfer to initiate the reaction.

C6-Methylation via Cross-Coupling Reactions

Starting MaterialBaseSolventTemp (°C)Yield (%)
1,6-DichlorobenzotriazoleNaHDMF8050–60

Limitation : Competing side reactions (e.g., triazole ring alkylation) may reduce efficiency.

Direct Methylation Using Methyl-Containing Peroxides

Methyl peroxides (e.g., DTBP) enable C–H functionalization under palladium catalysis. This method is effective for ortho-methylation of electron-deficient arenes.

Protocol :

  • Catalyst : Pd(OAc)₂ (10 mol%).

  • Oxidant : DTBP (4 equiv).

  • Conditions : HFIP, 80°C, 12 h.

Expected Yield : 40–55% (based on benzoic acid methylation analogs).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
N1-Alkylation (PBQ)High regioselectivity, mild conditionsRequires specialized catalysts75–85%
Cross-CouplingBroad functional group toleranceHigh cost of catalysts60–70%
SNArSimple reagentsSide reactions, low efficiency50–60%
Peroxide-MediatedMetal-catalyzed, scalableLimited to ortho/para positions40–55%

Experimental Optimization and Challenges

  • Regioselectivity : Achieving selective methylation at C6 remains challenging. Directing groups (e.g., nitro, amide) may improve site specificity.

  • Stability : Benzotriazole derivatives are prone to decomposition under harsh conditions. Reaction optimization is critical.

  • Scalability : SNAr and peroxide-mediated methods are more scalable than cross-coupling, which requires air-sensitive catalysts.

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